

GC-MS protocol for identifying N-Benzyl-N-ethylaniline in a mixture

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Compound of Interest

Compound Name: *N-Benzyl-N-ethylaniline*

Cat. No.: *B1678212*

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An Application Note and Protocol for the Identification of **N-Benzyl-N-ethylaniline** in a Mixture using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the qualitative and quantitative analysis of **N-Benzyl-N-ethylaniline** in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed below are designed to ensure accurate, reproducible, and sensitive detection of the target analyte.

Introduction

N-Benzyl-N-ethylaniline is a tertiary amine that finds applications in various chemical syntheses, including in the manufacturing of dyes and pharmaceuticals. Due to its potential presence in complex mixtures as either a final product, intermediate, or impurity, a robust analytical method for its unequivocal identification and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and highly specific detection. This protocol outlines the necessary steps for sample preparation, instrument configuration, and data analysis.

Data Presentation: Quantitative Analysis Summary

For quantitative analysis, a calibration curve is established by plotting the peak area of a specific ion of **N-Benzyl-N-ethylaniline** against the concentration of prepared standards. The following table summarizes typical quantitative data that can be expected when analyzing **N-Benzyl-N-ethylaniline** using the described GC-MS method. This data is representative of the performance of GC-MS for the analysis of N-alkylanilines.

Parameter	Typical Value
Linearity Range	10 - 1000 ng/mL
Correlation Coefficient (R^2)	> 0.995
Limit of Detection (LOD)	2 ng/mL
Limit of Quantitation (LOQ)	10 ng/mL
Precision (%RSD, n=6)	< 5%
Recovery	90 - 110%

Key Mass Spectral Ions for Identification

The identification of **N-Benzyl-N-ethylaniline** is confirmed by its retention time and its characteristic mass spectrum obtained by electron ionization (EI).

Ion Type	m/z Ratio	Relative Abundance
Molecular Ion $[M]^+$	211	Moderate
Base Peak	91	100%
Major Fragments	77, 104, 120, 134	Variable

Note: The base peak at m/z 91 corresponds to the tropylium ion ($[C_7H_7]^+$), which is a common fragment for compounds containing a benzyl group.^[1]

Experimental Protocol: GC-MS Analysis of N-Benzyl-N-ethylaniline

This section provides a detailed methodology for the analysis of **N-Benzyl-N-ethylaniline** in a liquid mixture.

Reagents and Materials

- **N-Benzyl-N-ethylaniline** analytical standard: ($\geq 98\%$ purity)
- Solvent: Dichloromethane or Ethyl Acetate (GC grade)
- Anhydrous Sodium Sulfate: For drying extracts
- Sample Vials: 2 mL amber glass vials with PTFE-lined septa
- Syringes: For sample and standard preparation
- Volumetric flasks and pipettes: Class A, for accurate dilutions

Standard and Sample Preparation

2.1. Stock Standard Solution (1000 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **N-Benzyl-N-ethylaniline** standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to the mark with ethyl acetate. Mix thoroughly.

2.2. Working Standard Solutions:

- Prepare a series of working standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) by serial dilution of the stock solution with ethyl acetate.

2.3. Sample Preparation (Liquid-Liquid Extraction): This protocol is suitable for extracting **N-Benzyl-N-ethylaniline** from an aqueous matrix.

- Take a 10 mL aliquot of the sample mixture.
- If the analyte is in an acidic or neutral aqueous solution, adjust the pH to >11 with 1 M NaOH to ensure the aniline is in its free base form.

- Transfer the sample to a separatory funnel.
- Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter or decant the dried extract into a clean vial.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
- Transfer the final extract to a GC vial for analysis.

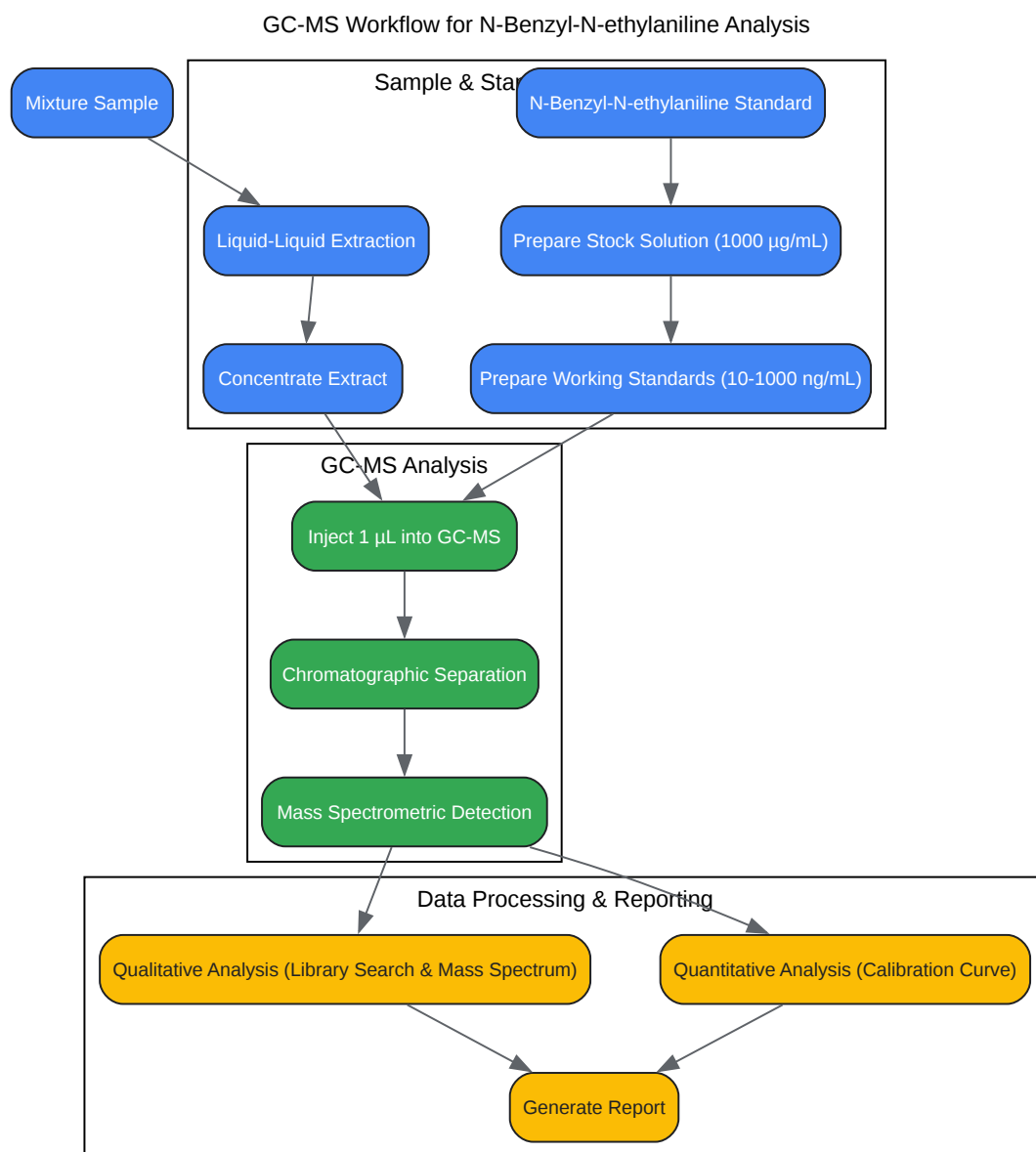
GC-MS Instrumental Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	
GC System	Agilent 7890B GC or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature	280°C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	- Initial Temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
Mass Spectrometer	
MS System	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Transfer Line Temperature	280°C
Scan Range	m/z 40-400
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (monitor m/z 91, 211)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of **N-Benzyl-N-ethylaniline**.



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Caption: GC-MS workflow for **N-Benzyl-N-ethylaniline** analysis.

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References

- 1. N-Ethyl-N-benzylaniline | C₁₅H₁₇N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]
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